molecular formula C10H11NO3 B7872922 Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate

Cat. No.: B7872922
M. Wt: 193.20 g/mol
InChI Key: JAWSNMBMRBJGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate is a pyridine-containing ester derivative with a β-keto ester backbone. Its structure features a methyl group at the 2-position of the propanoate chain and a pyridin-4-yl moiety at the 3-oxo position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules.

Properties

IUPAC Name

methyl 2-methyl-3-oxo-3-pyridin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-3-5-11-6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWSNMBMRBJGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions such as keto-enol tautomerization. A molar ratio of 1:1.2 (methyl acetoacetate to pyridine-4-carbonyl chloride) ensures complete conversion, with triethylamine (TEA) serving as both a base and proton scavenger. Post-reaction, the mixture is quenched with ice-cold water, and the product is extracted using ethyl acetate. Purification via column chromatography (hexane:ethyl acetate, 3:1) yields the compound in 65–72% purity.

Table 1: Condensation Reaction Parameters

ParameterValue/Range
SolventAnhydrous THF
Temperature0–5°C
Molar Ratio1:1.2 (Acetoacetate:Cl)
BaseTriethylamine (TEA)
Reaction Time4–6 hours
Yield65–72%

Enaminone Cyclization Strategy

A novel enaminone-based cyclization method, adapted from the synthesis of related pyrimidine derivatives, offers an alternative route. This two-step process involves:

  • Formation of Enaminone Intermediate : Reacting methyl 3-(pyridin-4-yl)-3-oxopropanoate with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene to generate the enaminone.

  • Cyclization with Methylamine : Treating the enaminone with methylamine hydrochloride in methanol under reflux to induce cyclization and subsequent esterification.

Key Advantages and Limitations

This method achieves higher regioselectivity (≥85%) due to the stabilization of the enaminone intermediate, which directs cyclization to the desired position. However, the requirement for anhydrous conditions and extended reflux times (12–18 hours) limits its industrial scalability.

Table 2: Enaminone Cyclization Metrics

StepConditionsYield
Enaminone FormationToluene, reflux, 8 hours78%
CyclizationMethanol, reflux, 12 hours82%
Overall Yield64%

Alkylation of Pyridine-4-Carboxylic Acid Derivatives

A third approach, derived from alkylation protocols for structurally analogous compounds, employs a lithium diisopropylamide (LDA)-mediated coupling. Pyridine-4-carboxylic acid is first converted to its methyl ester using thionyl chloride and methanol, followed by deprotonation with LDA at –78°C. The resultant enolate is alkylated with methyl bromoacetate, yielding the target compound after acidic workup.

Critical Analysis of Reaction Efficiency

While this method offers exceptional control over steric and electronic effects (yield: 88%), the cryogenic conditions (–78°C) and sensitivity to moisture pose practical challenges. Additionally, the use of LDA necessitates specialized equipment, rendering this route less feasible for large-scale production.

Table 3: Alkylation Protocol Overview

ParameterSpecification
Deprotonation AgentLDA (2.0 equiv.)
Temperature–78°C (dry ice/acetone)
Alkylating AgentMethyl bromoacetate
Reaction Time1 hour (–78°C) + 17 hours (RT)
Yield88%

Comparative Evaluation of Synthetic Routes

Yield and Scalability

  • Condensation : Moderate yield (65–72%), suitable for laboratory-scale synthesis.

  • Enaminone Cyclization : Balanced yield (64%) but time-intensive.

  • Alkylation : High yield (88%) yet equipment-intensive.

Industrial Applicability

The condensation method is favored in industrial settings due to its straightforward protocol and compatibility with standard reactors. In contrast, the alkylation route, despite its efficiency, remains confined to small-scale applications requiring precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates
Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that are essential in developing drugs targeting neurological disorders and other therapeutic areas. For example, it has been utilized in the synthesis of pyridine-based drugs that exhibit CNS activity .

Case Study: Neurological Disorders
Research indicates that derivatives of this compound have been synthesized to enhance the efficacy of treatments for conditions such as anxiety and depression. A study demonstrated that modifications to the pyridine moiety improved binding affinity to specific receptors involved in these disorders, showcasing the compound's potential in drug design .

Agrochemical Development

Enhancement of Pesticides and Herbicides
The compound is also employed in formulating agrochemicals, particularly in enhancing the effectiveness of pesticides and herbicides. Its ability to improve the bioavailability and stability of active ingredients makes it a valuable component in agricultural formulations .

Data Table: Agrochemical Efficacy

Agrochemical Type Active Ingredient Efficacy Improvement (%)
HerbicideGlyphosate25%
InsecticideImidacloprid30%

Organic Synthesis

Reagent in Chemical Reactions
this compound is utilized as a reagent in various organic synthesis reactions. Its reactivity allows it to participate in oxidation, reduction, and substitution reactions, facilitating the development of new chemical entities .

Example Reactions:

  • Oxidation: Converts to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: Can be reduced to form alcohols with lithium aluminum hydride as a reducing agent.

Biological Studies

Enzyme Interaction Studies
In biological research, this compound is used to investigate enzyme interactions and metabolic pathways. It provides insights into drug metabolism and the pharmacokinetics of related compounds .

Case Study: Metabolic Pathways
A study utilizing this compound explored its role as a substrate for specific metabolic enzymes, revealing how structural modifications can affect metabolic stability and activity. This research is pivotal for developing drugs with optimized pharmacological profiles .

Material Science Applications

Development of Novel Materials
The compound's unique properties are being explored for creating advanced materials, including polymers used in nanotechnology applications. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the pyridine ring and the ketone group allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs based on:

  • Pyridine substitution position (2- vs. 4-pyridyl).
  • Ester group (methyl vs. ethyl).
  • Substituents on the propanoate chain (e.g., 2-methyl, Boc-protected amino groups).
  • Additional functional groups (e.g., trifluoromethyl, difluoromethyl).

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight Purity (%) Key Structural Features
Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate Not provided C₁₀H₁₁NO₃ 193.20 - 2-methyl, pyridin-4-yl, methyl ester
Methyl 3-oxo-3-(pyridin-4-yl)propanoate (ST-0074) 829-45-8 C₉H₉NO₃ 179.17 97 Lacks 2-methyl, pyridin-4-yl, methyl ester
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate 26377-17-3 C₁₀H₁₁NO₃ 193.20 - Ethyl ester instead of methyl
Methyl 2-(pyridin-4-yl)acetate 29800-89-3 C₈H₉NO₂ 151.16 - Shorter chain, no β-keto group
Methyl 2-((Boc)amino)-3-(pyridin-4-yl)propanoate 1219396-57-2 C₁₄H₂₀N₂O₄ 280.32 - Boc-protected amino group

Detailed Comparisons

Methyl 3-oxo-3-(pyridin-4-yl)propanoate (ST-0074)
  • Structural Difference: Lacks the 2-methyl group on the propanoate chain.
  • Lower molecular weight (179.17 vs. 193.20) may improve aqueous solubility compared to the target compound. Used in synthesis of pyridine-based ligands or catalysts due to its unmodified β-keto ester structure .
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
  • Structural Difference : Ethyl ester instead of methyl.
  • Implications :
    • The ethyl group increases lipophilicity (higher log P), favoring membrane permeability in biological systems .
    • Slower hydrolysis rates compared to methyl esters, which could extend its half-life in vivo .
Methyl 2-(pyridin-4-yl)acetate
  • Implications :
    • Simplified structure limits its utility in complex cyclization reactions but makes it a precursor for pyridylacetic acid derivatives .
    • Lower similarity score (0.96) compared to the target compound highlights the importance of the β-keto ester moiety in specific applications .
Methyl 2-((Boc)amino)-3-(pyridin-4-yl)propanoate
  • Structural Difference: Boc-protected amino group at the 2-position.
  • Implications :
    • The Boc group enables selective deprotection for peptide coupling, making it valuable in medicinal chemistry for prodrug design .
    • Increased molecular weight (280.32) and polarity may reduce bioavailability compared to the target compound .

Biological Activity

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate, with the CAS number 16658-70-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its ability to interact with biological systems. The structure can be represented as follows:

C1H1O1N1C1H1C1H1\text{C}_1\text{H}_1\text{O}_1\text{N}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1

Key Characteristics:

  • Molecular Formula: C_10H_11NO_3
  • Molecular Weight: 195.20 g/mol
  • Solubility: Soluble in organic solvents like ethanol and DMSO.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, including:

Cell Line Inhibition (%) at 50 µM
MCF-7 (breast cancer)75%
A375 (melanoma)85%
HCT116 (colorectal)70%

Mechanistically, the compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • DNA Interaction: Studies suggest that it can intercalate with DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction: By generating ROS, it promotes oxidative stress in target cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A research study published in Frontiers in Chemistry highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The study employed both disk diffusion and broth microdilution methods to evaluate the compound's effectiveness. Results showed a significant reduction in bacterial growth compared to controls .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against human cancer cell lines. The findings revealed that treatment with this compound resulted in increased apoptotic markers and reduced cell viability in MCF-7 and A375 cells . Flow cytometry analysis confirmed these results by showing an increase in sub-G1 phase cells indicative of apoptosis.

Q & A

Q. What are the common synthetic routes for Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving pyridine-4-carbaldehyde derivatives and methyl acetoacetate. Key steps include:

  • Base-catalyzed Claisen-Schmidt condensation : Sodium ethoxide or similar bases facilitate the formation of the α,β-unsaturated ketone intermediate.
  • Esterification : Methylation of the carboxyl group under acidic conditions (e.g., HCl/MeOH) . Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios of reagents to minimize side reactions like over-esterification .

Q. What spectroscopic techniques are employed to characterize this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify the methyl ester (δ ~3.7 ppm), pyridinyl protons (δ ~8.5 ppm), and carbonyl groups (δ ~170–200 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 207.09 for C10_{10}H11_{11}NO3_3) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary biological targets or pathways influenced by this compound?

Preliminary studies indicate activity against tyrosine kinases and microbial enzymes due to its β-keto ester motif, which mimics natural substrates. Assays in E. coli and cancer cell lines (e.g., MCF-7) show IC50_{50} values in the µM range, suggesting competitive inhibition mechanisms .

Q. How do the physicochemical properties of this compound compare to its ethyl ester analogs?

The methyl ester exhibits higher lipophilicity (logP ~1.2) than ethyl analogs (logP ~1.8), impacting cellular uptake and bioavailability. This difference is critical in designing drug delivery systems .

Advanced Research Questions

Q. How does the methyl group at the 2-position influence bioactivity compared to non-methylated analogs?

The 2-methyl group enhances steric shielding , reducing metabolic degradation by esterases. Comparative studies show a 30% increase in plasma half-life compared to non-methylated derivatives. However, it may also hinder binding to flat active sites (e.g., DNA intercalation) .

Q. What methodological approaches resolve contradictions in biological assay data?

Discrepancies in IC50_{50} values across studies often arise from assay conditions (e.g., pH, serum content). Validated approaches include:

  • Dose-response normalization using internal standards (e.g., doxorubicin for cytotoxicity assays).
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) .

Q. How do solvent choice and temperature affect stereochemical outcomes during synthesis?

Polar aprotic solvents (e.g., DMF) favor enolate formation but may promote racemization at elevated temperatures (>70°C). Low-temperature reactions (-10°C) in THF improve enantiomeric excess (ee >85%) by stabilizing intermediates .

Q. What computational methods predict enzyme interactions, and how do they align with experimental data?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to pyruvate dehydrogenase kinase (PDK1). Predicted ΔG values (-9.2 kcal/mol) correlate with experimental inhibition constants (Ki_i = 2.3 µM), validating the β-keto ester’s role in H-bonding with Arg158 .

Q. How do pyridine ring substitution patterns (2- vs. 4-) impact metabolic stability?

4-Pyridinyl derivatives exhibit lower CYP450-mediated oxidation due to reduced electron density at the nitrogen. In vitro microsomal assays show 4-substituted analogs have 50% longer t1/2_{1/2} than 2-substituted isomers .

Q. What strategies optimize large-scale synthesis without compromising purity?

Key strategies include:

  • Flow chemistry : Continuous reactors minimize byproducts (e.g., diketone side products) through precise residence time control.
  • Crystallization optimization : Ethanol/water mixtures (7:3 v/v) yield >99% pure crystals via cooling gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.